Methyl 2-(7-bromo-1-oxophthalazin-2-yl)acetate
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Overview
Description
Methyl 2-(7-bromo-1-oxophthalazin-2-yl)acetate is a chemical compound with the molecular formula C11H9BrN2O3 and a molecular weight of 297.11 g/mol It is known for its unique structure, which includes a bromine atom and a phthalazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(7-bromo-1-oxophthalazin-2-yl)acetate typically involves the reaction of 7-bromo-1-oxophthalazin-2-ylamine with methyl bromoacetate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(7-bromo-1-oxophthalazin-2-yl)acetate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while reduction would produce an alcohol derivative.
Scientific Research Applications
Methyl 2-(7-bromo-1-oxophthalazin-2-yl)acetate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(7-bromo-1-oxophthalazin-2-yl)acetate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interaction with cellular receptors. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(7-chloro-1-oxophthalazin-2-yl)acetate
- Methyl 2-(7-fluoro-1-oxophthalazin-2-yl)acetate
- Methyl 2-(7-iodo-1-oxophthalazin-2-yl)acetate
Uniqueness
Methyl 2-(7-bromo-1-oxophthalazin-2-yl)acetate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions that other halogens may not, making this compound particularly interesting for research purposes .
Properties
IUPAC Name |
methyl 2-(7-bromo-1-oxophthalazin-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3/c1-17-10(15)6-14-11(16)9-4-8(12)3-2-7(9)5-13-14/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFYNLVTRWXHNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=O)C2=C(C=CC(=C2)Br)C=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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